1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Description
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
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Scientific Research Applications
Biological Activities of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole compounds, such as those related to the chemical , have garnered attention due to their biological activities. A study conducted by Khalid et al. (2016) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated them for enzyme inhibition and molecular docking studies. These compounds were found to interact with essential amino acid residues, which could be critical for their stabilization in the binding site of proteins like butyrylcholinesterase (BChE) (Khalid et al., 2016).
Antitumor Evaluation
Al-Omran et al. (2014) investigated compounds with a structure similar to the query chemical, focusing on their cytotoxicity against human tumor and normal cell lines. The study found that these compounds exhibited higher inhibitory effects on tumor cells compared to a reference drug, suggesting their potential in cancer treatment (Al-Omran et al., 2014).
Synthesis and Antimicrobial Activity
Research by Khalid et al. (2016) and others highlights the synthesis of N-substituted derivatives of similar compounds and their antimicrobial properties. These studies indicate that such compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Agents
Compounds structurally related to the query chemical have been explored as anticancer agents. A study by Murty et al. (2013) synthesized derivatives that showed cytotoxicity against various human cancer cell lines, with certain compounds displaying significant activity. This suggests their potential as leads in the development of cancer therapies (Murty et al., 2013).
Antimicrobial Activity and Molecular Modeling
The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those structurally related to the query chemical, was evaluated by Vankadari et al. (2013). Their study found significant antibacterial and moderate antifungal activity, with docking studies providing insights into their mechanism of action (Vankadari et al., 2013).
properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-17(14(2)31-25-13)6-8-20(27)26-9-3-4-16(11-26)22-24-23-21(30-22)15-5-7-18-19(10-15)29-12-28-18/h5,7,10,16H,3-4,6,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXICAWVNMGCSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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